molecular formula C21H22FN5O B14103028 N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14103028
M. Wt: 379.4 g/mol
InChI Key: BDBNOUZYYYBLSX-OEAKJJBVSA-N
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Description

N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a fluorophenyl group, and a pyrazole ring. Its distinct chemical properties make it a subject of interest for applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(diethylamino)benzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or altered functional groups.

Scientific Research Applications

N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for investigating biochemical pathways and cellular processes.

    Medicine: Research into its potential therapeutic effects includes studies on its activity against specific diseases or conditions.

    Industry: Its unique properties are explored for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, altering their activity and influencing cellular functions. Detailed studies on its binding affinity and molecular interactions help elucidate its mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H22FN5O

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22FN5O/c1-3-27(4-2)18-11-5-15(6-12-18)14-23-26-21(28)20-13-19(24-25-20)16-7-9-17(22)10-8-16/h5-14H,3-4H2,1-2H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

BDBNOUZYYYBLSX-OEAKJJBVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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